molecular formula C18H30OSi2 B2718637 tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 2445790-24-7

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane

Cat. No.: B2718637
CAS No.: 2445790-24-7
M. Wt: 318.607
InChI Key: SVTDAMSGNPODGA-UHFFFAOYSA-N
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Description

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is a versatile organosilicon compound. It is characterized by its unique structure, which includes a tert-butyl group, dimethylsilane, and a phenoxy group with a trimethylsilylethynyl substituent. This compound is widely used in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 2-methyl-4-(2-trimethylsilylethynyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane involves its ability to form stable bonds with various functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The trimethylsilylethynyl group can participate in various chemical reactions, making the compound highly versatile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of steric hindrance and reactivity. The trimethylsilylethynyl group provides a versatile site for further functionalization, making it valuable in various research applications.

Properties

IUPAC Name

tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30OSi2/c1-15-14-16(12-13-20(5,6)7)10-11-17(15)19-21(8,9)18(2,3)4/h10-11,14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDAMSGNPODGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30OSi2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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